molecular formula C16H32O4 B3422927 [2-(DODECYLOXY)ETHOXY]ACETIC ACID CAS No. 27306-90-7

[2-(DODECYLOXY)ETHOXY]ACETIC ACID

Cat. No.: B3422927
CAS No.: 27306-90-7
M. Wt: 288.42 g/mol
InChI Key: OUNZARDETXBPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Foundational Aspects of Alkyl Ether Carboxylic Acids within Organic Chemistry

[2-(Dodecyloxy)ethoxy]acetic acid belongs to the broader class of surfactants known as Alkyl Ether Carboxylic Acids (AECs) or ether carboxylates. nih.govatamanchemicals.com In organic chemistry, a carboxylic acid is defined by the presence of a carboxyl group (-COOH). wikipedia.org AECs are distinguished by a structure that combines a nonionic polyoxyethylene block with a weakly ionic carboxylic acid group. nih.gov This unique combination results in multiresponsive properties, particularly to changes in pH and temperature. nih.gov

The fundamental structure of an AEC consists of a hydrophobic alkyl chain (R), a polyoxyethylene chain -(OCH₂CH₂)n-, and a terminal carboxymethyl group (-OCH₂COOH). researchgate.net The length of the alkyl chain and the number of ethoxy units can be varied, allowing for the fine-tuning of the surfactant's properties. atamanchemicals.comcolonialchem.com For instance, AECs with shorter alkyl chains (C4 to C8) tend to be low-foaming with high dispersing abilities, while those with longer chains (C12-C14) offer good foaming properties across different pH levels. atamanchemicals.com Their amphiphilic nature enables them to form various aggregate structures in aqueous solutions, such as micelles, which is critical to their function as detergents, emulsifiers, and solubilizers. researchgate.net

Historical Trajectories of Academic Inquiry into this compound

Despite their extensive use in industrial and technical applications for many years, alkyl ether carboxylic acids have been described as a relatively "neglected class of surfactants" within academic literature. nih.govresearchgate.net Historically, their application in commercial products, such as detergents and personal care items, outpaced detailed, systematic characterization of their physicochemical properties in scholarly publications. nih.govatamanchemicals.com

Patents from the early 1990s describe the synthesis of alkyl ether carboxylic acid derivatives for use as mild surfactants in cosmetic and cleaning agents. google.com The synthesis typically involves the reaction of ethoxylated fatty alcohols with sodium chloroacetate (B1199739) or through the catalytic oxidation of fatty alcohol oxyethylates. google.com However, a comprehensive academic overview and systematic study of their behavior in solution, including self-assembly and interfacial properties, has been a more recent development, with significant reviews appearing in the late 2010s to address this gap in the literature. nih.gov This recent scholarly focus aims to provide a deeper, foundational understanding to support and innovate upon their widespread industrial use.

Current Research Paradigms and Emergent Scholarly Interests

Contemporary research on this compound and related AECs is exploring a range of advanced applications. A significant area of interest is their use as surfactants in the synthesis and stabilization of nanoparticles and as dispersants in colloidal systems. sigmaaldrich.com The ability of these molecules to form stable structures is crucial in these applications.

In the biological and pharmaceutical fields, the compound is being investigated for its interactions with biological membranes. Studies indicate that this compound can enhance the permeability of membranes, a property that is highly beneficial for transdermal drug delivery systems where increasing skin penetration is key to therapeutic efficacy. smolecule.com This has led to its use as a penetration enhancer in some topical pharmaceutical formulations. smolecule.com

Furthermore, emergent research has pointed towards potential ancillary biological activities. Preliminary studies suggest that the compound may possess antibacterial and anti-inflammatory properties, which could make it a functional ingredient in cosmetic or dermatological products designed to address certain skin conditions. smolecule.com The self-assembly of AECs into various nanostructures like spherical or rod-like micelles, depending on alkyl chain length and solution pH, continues to be an active area of research for creating novel colloidal building blocks. nih.govresearchgate.net

Properties

IUPAC Name

2-(2-dodecoxyethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-20-15-16(17)18/h2-15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNZARDETXBPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181754
Record name Laureth-7 carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27306-90-7, 33939-64-9
Record name RLM 45
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27306-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(carboxymethyl)-.omega.-(dodecyloxy)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Laureth-7 carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(oxy-1,2-ethanediyl), α-(carboxymethyl)-ω-(dodecyloxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.000
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Poly(oxy-1,2-ethanediyl), α-(carboxymethyl)-ω-(dodecyloxy)-, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.199
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Mechanistic Investigations

Elucidation of Classical Synthetic Pathways for [2-(Dodecyloxy)ethoxy]acetic Acid

The traditional synthesis of this compound is a two-step process. The first step involves the ethoxylation of dodecanol (B89629) to form the intermediate, 2-(dodecyloxy)ethanol (B1195059). smolecule.com This is followed by a carboxylation step to yield the final product.

Etherification (Ethoxylation): Dodecanol + Ethylene (B1197577) Oxide → 2-(Dodecyloxy)ethanol smolecule.com

Carboxylation (Carboxymethylation): 2-(Dodecyloxy)ethanol + Chloroacetic Acid → this compound + HCl

The formation of the ether linkage in this compound is a critical step, typically achieved through a variation of the Williamson ether synthesis. numberanalytics.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.com In the context of synthesizing the precursor 2-(dodecyloxy)ethanol, dodecanol is first converted to an alkoxide using a base, which then attacks an electrophilic two-carbon source, such as ethylene oxide. smolecule.com

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The kinetics of this SN2 reaction are second-order, being dependent on the concentrations of both the alkoxide and the alkylating agent. masterorganicchemistry.comnumberanalytics.com The rate equation can be generally expressed as:

Rate = k[RO⁻][R'X]

where RO⁻ is the dodecyloxide ion and R'X is the electrophile. The choice of solvent significantly impacts the reaction kinetics; polar aprotic solvents like DMF or DMSO are often preferred as they solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the alkoxide anion. numberanalytics.com

Thermodynamically, the etherification reaction is typically exothermic, driven by the formation of a stable carbon-oxygen bond. The Gibbs free energy (ΔG) of the reaction must be negative for the synthesis to be spontaneous, which is generally the case under standard conditions. jeeadv.ac.in However, reaction conditions such as temperature and pressure are critical variables. numberanalytics.com Increased temperature can accelerate the reaction rate but may also promote side reactions, such as elimination, particularly with secondary alkyl halides, which is not a primary concern for the synthesis of this linear ether. masterorganicchemistry.comnumberanalytics.com

A study deploying a three-faceted approach of experimental probing, kinetic modeling, and quantum-mechanical calculations has been used to elucidate the reaction networks of Williamson ether synthesis, highlighting how factors like proton-exchange and solvolysis can impact selectivity and reaction rates. researchgate.net The solvent choice, in particular, was found to have a major impact on the regioselectivity of the reaction. researchgate.netrsc.org

The second stage of the classical synthesis is the conversion of the terminal alcohol group of 2-(dodecyloxy)ethanol into a carboxylic acid. The most common method is carboxymethylation, which involves reacting the alcohol intermediate with a reagent like chloroacetic acid in the presence of a strong base, such as sodium hydroxide (B78521) or potassium carbonate. orgsyn.org The base deprotonates the alcohol to form an alkoxide, which then acts as a nucleophile, displacing the chloride from chloroacetic acid. orgsyn.org

Molar Ratios: Adjusting the stoichiometry of the reactants can significantly improve conversion efficiency. For instance, using a slight excess of the carboxylating agent, such as a 1:1.2 molar ratio of the ethoxylated dodecanol to chloroacetic acid, can drive the reaction towards completion.

Catalysis: The use of phase-transfer catalysts (PTCs), like tetrabutylammonium (B224687) bromide, is a known strategy to enhance the reaction kinetics between two immiscible phases, which can be the case in these syntheses.

Alternative Methods: Besides carboxymethylation, direct oxidation of the primary alcohol intermediate is a viable route. organic-chemistry.org This can be achieved using various oxidizing agents. While classic reagents include strong, often toxic, oxidants like potassium permanganate (B83412) (KMnO₄) or chromium-based Jones reagent, modern protocols focus on more selective and environmentally benign options. organic-chemistry.org

The following table summarizes some classical approaches to carboxylation relevant to this synthesis.

Table 1: Comparison of Classical Carboxylation Protocols for Alcohol Conversion

MethodReagents & ConditionsAdvantagesDisadvantages
Carboxymethylation Chloroacetic acid, NaOH or K₂CO₃, Heat. orgsyn.orgDirect route, good for acid-sensitive substrates.Use of halogenated reagents, potential for salt waste.
Oxidation with Permanganate KMnO₄, NaOH, H₂O, Heat. Inexpensive and powerful oxidant.Low selectivity, produces significant MnO₂ waste.
Jones Oxidation CrO₃, H₂SO₄, Acetone, 0°C to RT. High yields for many primary alcohols.Uses carcinogenic Cr(VI), strongly acidic, stoichiometric toxic waste.

Development of Novel and Sustainable Synthetic Approaches

In line with the growing emphasis on sustainable chemical manufacturing, recent research has focused on developing more efficient and environmentally friendly methods for synthesizing ether carboxylic acids.

The shift from stoichiometric reagents to catalytic systems is a cornerstone of modern synthesis. For both the etherification and carboxylation steps, advanced catalytic methods offer significant improvements in efficiency.

For the etherification step , a catalytic version of the Williamson ether synthesis (CWES) has been developed. This process can utilize less reactive, cheaper, and safer alkylating agents like alcohols or esters at high temperatures (around 300-320 °C) in the presence of catalytic amounts of alkali metal salts, avoiding the large salt production of the classical method. acs.org

For the carboxylation step , which is typically an oxidation of a primary alcohol, numerous catalytic systems have been reported:

Aerobic Oxidation: Systems using molecular oxygen or air as the ultimate oxidant are highly desirable. One efficient method employs a combination of Fe(NO₃)₃·9H₂O, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and a chloride salt (MCl) to oxidize primary alcohols to carboxylic acids at room temperature. organic-chemistry.org

Selenium Catalysis: A protocol using a selenium catalyst with hydrogen peroxide as the oxidant allows for the synthesis of carboxylic acids under very mild conditions in water. mdpi.com

Cobalt Catalysis: A simple cobalt pincer catalyst can mediate the acceptorless dehydrogenation of alcohols to form carboxylate salts, showing good functional group tolerance. organic-chemistry.org

Carbonylation: Another advanced route is the carbonylation of alcohols. researchgate.netyoutube.com This involves reacting the alcohol with carbon monoxide (CO) in the presence of a transition metal catalyst, often based on palladium or rhodium. researchgate.netyoutube.com A novel approach uses CO₂ and H₂ with an iridium(III) acetate (B1210297) and LiI catalyst system to achieve hydrocarboxylation of various alcohols. rsc.org

Table 2: Selected Advanced Catalytic Systems for Synthesis Steps

Reaction Step & Catalyst SystemSubstratesKey Advantages
EtherificationCatalytic Williamson Ether Synthesis (CWES) acs.orgAlcohols, PhenolsUses weak alkylating agents, avoids stoichiometric salt waste.
Bi-functional Al-Ni-P Catalysts mdpi.comAldehydes, AlcoholsHigh efficiency, mild conditions (0.1 MPa H₂), heterogeneous.
Carboxylation (Oxidation/ Carbonylation)Fe(NO₃)₃/TEMPO/MCl organic-chemistry.orgPrimary AlcoholsUses air as oxidant, room temperature, sustainable.
Selenium/H₂O₂ mdpi.comAldehydes (from alcohol oxidation)Mild conditions, uses water as solvent, catalyst is recyclable.
Iridium(III) acetate/LiI rsc.orgAlcohols, CO₂, H₂Utilizes CO₂ as a C1 feedstock, novel transformation.

The development of novel synthetic routes is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. pnas.org

Atom Economy: Catalytic approaches, such as the direct aerobic oxidation of alcohols or the carbonylation with CO or CO₂, significantly improve atom economy by incorporating most atoms from the reactants into the final product, unlike classical stoichiometric oxidations that generate large amounts of waste. organic-chemistry.orgmdpi.comrsc.org

Safer Solvents and Reaction Conditions: Many modern protocols prioritize the use of greener solvents like water or ionic liquids, or even proceed under solvent-free conditions. mdpi.comacs.orggoogle.com For instance, a selenium-catalyzed oxidation can be performed in water, and certain ether syntheses can be run without any solvent, drastically reducing volatile organic compound (VOC) emissions. mdpi.comgoogle.com

Renewable Feedstocks: The use of carbon dioxide as a C1 building block represents a significant advancement in sustainability, converting a greenhouse gas into a valuable chemical product. rsc.orgpnas.org

Catalyst Recyclability: A key advantage of many new heterogeneous and some homogeneous catalytic systems is their potential for recovery and reuse over multiple cycles without significant loss of activity, which lowers costs and reduces waste. organic-chemistry.orgmdpi.comacs.org

Methodologies for Process Scale-Up and Industrial Research Translation

The transition of the synthesis of this compound from a laboratory setting to industrial-scale production involves significant challenges and requires robust methodologies. The primary industrial route typically involves a two-step process: the formation of the ether precursor, 2-(dodecyloxy)ethanol, followed by its oxidation to the final carboxylic acid. Translating this synthesis requires careful consideration of reaction conditions, catalyst systems, process control, and economic viability.

The synthesis of the ether intermediate, 2-(dodecyloxy)ethanol, is commonly achieved via the Williamson ether synthesis. wikipedia.orgtcichemicals.comchemeurope.com This well-established reaction involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide. wikipedia.orglscollege.ac.in In an industrial context, this would likely involve reacting sodium dodecyloxide with 2-chloroethanol. While broadly applicable in both laboratory and industrial synthesis, the Williamson reaction's translation to a large scale necessitates optimization to manage reaction times, temperatures (typically 50-100°C), and potential side reactions, such as base-catalyzed elimination. chemeurope.comlscollege.ac.in Industrial procedures can achieve near-quantitative conversion, a significant improvement over typical laboratory yields of 50-95%. chemeurope.com

The subsequent step, the oxidation of the primary alcohol group in 2-(dodecyloxy)ethanol to a carboxylic acid, is a critical transformation for which numerous industrial methods exist. nih.govresearchgate.net Historically, this involved stoichiometric amounts of heavy metal oxidants like chromium(VI), but environmental and safety concerns have driven the adoption of catalytic processes. acsgcipr.org Modern industrial-scale oxidations favor the use of catalysts with greener co-oxidants like oxygen (air) or hydrogen peroxide. acsgcipr.orgorganic-chemistry.org For instance, a patented process for preparing ether carboxylates describes the oxidation of an ethoxylated alcohol using oxygen in the presence of a palladium catalyst at a controlled pH (8-13) and temperature (50-95°C). google.com Ruthenium-based catalysts have also been shown to be effective for converting primary alcohols to carboxylic acid salts in aqueous solutions, offering a potentially safer and cleaner industrial pathway. nih.govresearchgate.net

The successful scale-up of this compound production hinges on addressing several key factors that differ significantly from laboratory synthesis. These include heat management for highly exothermic reactions, efficient mass transfer between phases, catalyst recovery and reuse, and downstream processing for purification. The economic and environmental impact of solvent choice and waste stream management are also paramount considerations in industrial research translation. chemanager-online.com For example, while solvents like N,N-dimethylformamide or acetonitrile (B52724) might be used in the lab, their use at scale is more complex, requiring extensive recovery and recycling systems. chemeurope.com The development of continuous flow processes, as opposed to batch processing, is another key area of industrial research to enhance efficiency, safety, and consistency.

The following tables outline the key parameters and challenges in scaling up the synthesis of ether carboxylates like this compound.

Table 1: Comparison of Laboratory vs. Industrial Synthesis Parameters for Ether Carboxylates

ParameterLaboratory ScaleIndustrial ScaleRationale for Industrial Approach
Reaction Vessel Glass Flask (mL to L)Stainless Steel/Glass-Lined Reactor (Cubic Meters)Durability, pressure tolerance, and larger volume for mass production.
Temperature Control Heating Mantle, Oil/Water BathJacket Heating/Cooling, Internal CoilsPrecise control of highly exothermic or endothermic reactions is critical for safety and selectivity. lscollege.ac.in
Reagent Addition Manual (e.g., dropping funnel)Automated Dosing PumpsEnsures controlled reaction rates, improves safety, and maintains consistency across large batches.
Mixing Magnetic/Overhead StirrerImpeller/Turbine AgitatorsEfficient mixing is required to ensure homogeneity and enhance mass and heat transfer in large volumes.
Typical Yield 50-95% chemeurope.com>95% (Optimized) lscollege.ac.inProcess is highly optimized for maximum conversion to ensure economic viability.
Solvent Acetonitrile, DMF chemeurope.comOften minimized or uses recyclable/aqueous systemsReduces cost, environmental impact, and complexity of product purification.
Purification Column Chromatography, ExtractionDistillation, Crystallization, FiltrationMethods must be efficient, cost-effective, and capable of handling large volumes of product.

Table 2: Key Challenges and Mitigation Strategies in Industrial Translation

ChallengeDescriptionMitigation Strategy
Exothermic Reactions Both etherification and oxidation can release significant heat, posing a risk of thermal runaway in large reactors.Use of jacketed reactors with advanced cooling systems, controlled reagent addition rates, and potentially semi-batch or continuous flow processing.
Catalyst Deactivation/Recovery Catalysts like palladium or ruthenium are expensive. Loss or deactivation during the process increases costs. google.comUse of supported catalysts (e.g., Pd on carbon) for easier filtration. google.com Research into catalyst regeneration cycles and optimization of reaction conditions to extend catalyst life.
By-product Formation The Williamson synthesis produces salt (e.g., NaCl) as a by-product, which must be removed. wikipedia.org Side reactions can lead to impurities, affecting surfactant performance. chemeurope.comlscollege.ac.inImplementation of efficient filtration or washing steps to remove salts. Optimization of reaction conditions (temperature, stoichiometry) to maximize selectivity and minimize unwanted by-products.
Phase Transfer Issues In the Williamson synthesis, reacting an aqueous alkoxide with an organic halide can be slow due to poor miscibility.Use of phase-transfer catalysts (PTCs) or co-solvents to enhance the reaction rate between immiscible reactants.
Process Automation & Control Maintaining consistent quality across massive batches requires precise control over all parameters.Implementation of advanced process analytical technology (PAT), automated control systems (e.g., DCS), and real-time monitoring of temperature, pressure, and pH.
Environmental Compliance Management of solvent waste, aqueous effluent containing salts, and catalyst residues is under strict regulatory control.Adopting greener synthesis routes (e.g., using water as a solvent), implementing solvent recycling loops, and proper treatment of all waste streams. nih.govacsgcipr.org

Sophisticated Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of [2-(dodecyloxy)ethoxy]acetic acid, offering unparalleled insight into its molecular framework.

In the ¹H NMR spectrum, distinct signals corresponding to the different proton environments of the molecule are observed. The protons of the long dodecyl alkyl chain typically appear as a complex multiplet around δ 1.25 ppm. The ethoxy groups present a series of signals between δ 3.5 and 3.7 ppm, while the methylene (B1212753) protons adjacent to the carboxylic acid group are found further downfield at approximately δ 4.1 ppm due to the deshielding effect of the neighboring carbonyl group. The acidic proton of the carboxyl group is expected to have a chemical shift in the range of 10-13 ppm, often appearing as a broad singlet. princeton.edulibretexts.orglibretexts.org

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of 170-185 ppm. princeton.edulibretexts.orgoregonstate.edu Carbons within the ethoxy groups and the dodecyl chain resonate at specific frequencies, allowing for a complete mapping of the carbon skeleton. oregonstate.edulibretexts.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ (dodecyl)~0.88 (triplet)~14
(CH₂)ₙ (dodecyl)~1.25 (multiplet)~22-32
O-CH₂ (dodecyl)~3.4-3.6~70-72
O-CH₂-CH₂-O~3.5-3.7~68-71
O-CH₂-COOH~4.1~65-68
COOH~10-13 (broad)~170-185

High-Resolution NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To unravel the complex overlapping signals in the 1D NMR spectra, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would confirm the connectivity between the protons of the dodecyl chain and the adjacent ethoxy group, as well as the coupling between the protons of the two ethoxy units. libretexts.orgoxinst.comlibretexts.org

An HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for unambiguously assigning the ¹³C signals based on the more readily assigned ¹H spectrum. hmdb.ca For instance, the proton signal at ~4.1 ppm would show a correlation to the carbon signal at ~65-68 ppm, confirming the assignment of the methylene group adjacent to the carboxylic acid.

Isotopic Labeling for Mechanistic Insight

Isotopic labeling is a powerful tool for tracing the pathways of chemical reactions and understanding molecular dynamics. libretexts.org By selectively replacing atoms such as ¹H, ¹²C, or ¹⁶O with their heavier isotopes (e.g., ²H, ¹³C, ¹⁸O), specific parts of the this compound molecule can be tracked using NMR or mass spectrometry.

For example, to study the synthesis of this compound, one could use ¹³C-labeled ethylene (B1197577) oxide. The position of the ¹³C label in the final product, as determined by ¹³C NMR, would confirm the reaction mechanism and the incorporation of the ethoxy unit. While specific isotopic labeling studies on this compound are not widely published, this technique remains a potent method for detailed mechanistic investigations in related systems.

Mass Spectrometry for Fragmentation Pattern Elucidation and Molecular Integrity

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for confirming its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound (C₁₆H₃₂O₄), the expected exact mass can be calculated and compared to the experimental value. Using electrospray ionization (ESI) in negative ion mode, the deprotonated molecule [M-H]⁻ is readily observed. An ESI-MS analysis has confirmed this ion at an m/z of 287.4. HRMS would provide a more precise value, confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion) and its subsequent fragmentation to produce a series of product ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For the [M-H]⁻ ion of this compound, characteristic fragmentation pathways would include:

Cleavage of the ether linkages: This would lead to the loss of ethoxy units, resulting in a series of ions separated by 44 Da (the mass of an ethoxy group).

Loss of the dodecyl chain: Fragmentation of the long alkyl chain would produce a series of peaks corresponding to the loss of CₙH₂ₙ₊₁ fragments.

Decarboxylation: The loss of CO₂ (44 Da) from the carboxylate group is a common fragmentation pathway for carboxylic acids. libretexts.orgmiamioh.edu

Table 2: Predicted Major Fragments in the ESI-MS/MS Spectrum of this compound [M-H]⁻.

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Interpretation
287.4243.444Loss of CO₂
287.4117.1170.3Cleavage of the dodecyl-ether bond
287.4227.460Loss of ethoxyacetic acid moiety

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Environment Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the functional groups within a molecule, providing information about their chemical environment and bonding.

Infrared (IR) Spectroscopy of this compound would show several characteristic absorption bands. A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orglibretexts.org The C=O stretching vibration of the carbonyl group typically appears as a strong, sharp band around 1710 cm⁻¹. libretexts.orglibretexts.org The C-O stretching vibrations of the ether linkages and the carboxylic acid are expected in the 1050-1300 cm⁻¹ region. Strong C-H stretching bands from the dodecyl chain will be observed around 2850-2960 cm⁻¹. libretexts.org

Raman Spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C=O stretch gives a strong signal. rsc.orgresearchgate.net The symmetric C-O-C stretching of the ether groups and the various C-C stretching modes of the alkyl chain are also readily observed. rsc.orgresearchgate.net Analysis of the Raman spectra can provide insights into the conformational order of the alkyl chains, particularly in the solid state or in aggregated structures like micelles.

Table 3: Characteristic Vibrational Frequencies for this compound.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H stretch (carboxylic acid)2500-3300 (very broad, strong)Weak
C-H stretch (alkyl)2850-2960 (strong)2850-2960 (strong)
C=O stretch (carbonyl)~1710 (strong)~1710 (strong)
C-O stretch (ether & acid)1050-1300 (strong)1050-1300 (moderate)
CH₂ bend~1465 (moderate)~1465 (moderate)

X-ray Diffraction Studies for Crystalline State Structure and Polymorphism

X-ray diffraction (XRD) stands as a cornerstone technique for the unambiguous determination of the crystalline structure of materials. For long-chain carboxylic acids and their derivatives like this compound, XRD provides invaluable insights into the solid-state arrangement of molecules, including bond lengths, bond angles, and intermolecular interactions. Such studies are fundamental to understanding the material's physical properties, such as melting point, solubility, and stability.

Furthermore, the phenomenon of polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration for pharmaceutical and industrial applications. Different polymorphs can exhibit distinct physical and chemical properties. Studies on complex organic molecules have demonstrated that even subtle conformational changes, such as the rotation of a methoxy (B1213986) group, can lead to different polymorphic forms with varying stability. researchgate.net It is plausible that this compound could exhibit polymorphism related to the conformation of the ethoxyacetic acid moiety or the packing of the dodecyl chains. Variable-temperature XRD studies would be instrumental in identifying and characterizing any polymorphic transitions. researchgate.net

Table 1: Postulated Crystallographic Data for this compound based on Analogous Structures

ParameterPredicted Value/SystemRationale
Crystal SystemMonoclinic or TriclinicCommon for long-chain carboxylic acids and their derivatives. nih.gov
Space GroupP2₁/c or P-1Frequently observed for centrosymmetric structures formed by hydrogen-bonded dimers.
Key Intermolecular InteractionsHydrogen bonding (O-H···O), van der Waals forcesCarboxylic acid dimerization and packing of the long alkyl chains.
Potential for PolymorphismHighDue to conformational flexibility of the ethoxy group and alkyl chain. researchgate.net

Chromatographic Techniques for High-Purity Isolation and Impurity Profiling

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound from its synthetic precursors, by-products, and degradation products. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are particularly powerful tools in this regard.

HPLC is the premier technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility allows for the separation of complex mixtures based on polarity, size, and charge.

For the analysis of ethoxylated surfactants, reversed-phase HPLC (RP-HPLC) is commonly employed. A C18 or C8 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water. jocpr.com This allows for the separation of oligomers based on the length of the ethoxy chain and the hydrophobicity of the alkyl chain. However, for a comprehensive impurity profile, more advanced techniques are often necessary.

One such technique is two-dimensional liquid chromatography (2D-LC), which couples two different separation modes, such as hydrophilic interaction chromatography (HILIC) and RP-LC. chromatographyonline.com This approach provides enhanced resolution, allowing for the separation of compounds that may co-elute in a single dimension. chromatographyonline.com

Detection methods play a crucial role in HPLC analysis. While UV detection is common, many surfactants lack a strong chromophore. thermofisher.com In such cases, evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) can be used as universal detectors. thermofisher.com For definitive identification and structural elucidation of impurities, coupling HPLC with mass spectrometry (HPLC-MS) is the gold standard. researchgate.net Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules. researchgate.net To enhance ionization efficiency and detection sensitivity, especially for the carboxylic acid moiety, derivatization with reagents like 2,4'-dibromoacetophenone (B128361) or cholamine can be performed prior to analysis. nih.govmdpi.com

Table 2: Exemplary HPLC Method Parameters for the Analysis of this compound

ParameterConditionPurpose
ColumnC18, 250 mm x 4.6 mm, 5 µmReversed-phase separation based on hydrophobicity.
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient elution for separation of components with varying polarities.
Gradient0-5 min: 50% B5-20 min: 50-95% B20-25 min: 95% BTo elute both polar and non-polar impurities.
Flow Rate1.0 mL/minStandard flow for analytical scale HPLC.
DetectorESI-MS (Negative Ion Mode)For sensitive and selective detection of the carboxylic acid and potential acidic impurities.
Derivatization (optional)With 4-bromo-N-methylbenzylamineTo enhance ionization in positive ESI-MS mode for certain analyses. nih.gov

While HPLC is ideal for the parent compound, gas chromatography (GC) is the method of choice for analyzing volatile and semi-volatile by-products that may be present from the synthesis of this compound. The synthesis typically involves the ethoxylation of dodecanol (B89629) followed by carboxymethylation.

Potential volatile impurities could include residual starting materials like dodecanol, and by-products from the ethoxylation process such as low molecular weight polyethylene (B3416737) glycols or 1,4-dioxane. nih.gov The subsequent reaction with a chloroacetic acid derivative could also introduce volatile impurities.

GC analysis of these compounds is often performed on a non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. frontiersin.org Due to the polarity of some of the potential by-products, derivatization, for instance, by silylation, may be necessary to improve peak shape and thermal stability. frontiersin.org Headspace GC is a particularly useful technique for the determination of highly volatile impurities like residual ethylene oxide from the ethoxylation step. nih.gov

For the identification of unknown volatile by-products, coupling GC with mass spectrometry (GC-MS) is essential. The resulting mass spectra can be compared against spectral libraries for confident identification.

Table 3: Potential Volatile By-Products and GC-MS Parameters

Potential By-ProductOriginTypical GC ColumnDetection
DodecanolUnreacted starting materialDB-5 or equivalentFID, MS
Ethylene GlycolBy-product of ethoxylationWAX or polar columnsFID, MS (often after derivatization)
Diethylene GlycolBy-product of ethoxylationWAX or polar columnsFID, MS (often after derivatization)
1,4-DioxaneBy-product of ethoxylationDB-5 or equivalentMS
Chloroacetic Acid derivativesUnreacted starting material/by-productsMay require derivatization for GC analysisMS

Chemical Reactivity, Functionalization, and Derivative Synthesis

Utilization in Polymerization Chemistry as a Monomer or Modifier

[2-(Dodecyloxy)ethoxy]acetic acid, also known as C12E2-acetic acid, has found utility in the realm of polymer chemistry, primarily as a functional monomer or a surface modifier. Its amphiphilic nature, possessing both a hydrophobic dodecyl chain and a hydrophilic ethoxy acetic acid headgroup, makes it a valuable component in the synthesis of polymers with tailored properties.

One key application lies in its use as a polymerizable surfactant or "surfmer." When incorporated into a polymer backbone, the dodecyloxy ethoxy moiety can impart self-assembly characteristics to the resulting polymer. This has been demonstrated in the synthesis of core-shell nanoparticles. For instance, this compound can be used to create functionalized latex particles. In such systems, the hydrophobic dodecyl tail orients towards the polymer core, while the hydrophilic carboxylic acid group is exposed at the surface, providing stability and a site for further chemical modification.

Furthermore, this compound can act as a modifier to alter the surface properties of existing polymers. By grafting this compound onto a polymer surface, one can introduce both hydrophobicity and hydrophilicity, leading to materials with unique wetting and interfacial properties.

A notable example of its use is in the preparation of sterically stabilized latexes. The adsorption of ethoxylated carboxylic acids, including those with a dodecyl chain, onto polystyrene latex particles has been studied. The presence of these molecules on the particle surface provides a steric barrier that prevents aggregation, thus enhancing the stability of the latex dispersion. The effectiveness of this stabilization is dependent on factors such as the pH of the medium, which influences the ionization of the carboxylic acid group.

The table below summarizes the roles of this compound in polymerization chemistry.

RoleDescriptionResulting Polymer Properties
Functional Monomer (Surfmer) Incorporated directly into the polymer chain during polymerization.Imparts self-assembly characteristics; can form core-shell structures.
Surface Modifier Grafted onto the surface of a pre-existing polymer.Alters surface energy, wetting, and interfacial properties.
Stabilizer Adsorbed onto the surface of polymer particles (e.g., latexes).Provides steric stabilization, preventing particle aggregation.

Investigation of Reaction Mechanisms via Kinetic and Spectroscopic Methods

The investigation of reaction mechanisms involving this compound often employs a combination of kinetic and spectroscopic techniques to understand the dynamics and structural changes occurring during chemical transformations.

Kinetic studies are crucial for determining the rate at which this compound participates in reactions, such as its incorporation into a polymer chain or its adsorption onto a surface. For instance, the rate of adsorption onto latex particles can be monitored over time to understand the factors influencing the stabilization process. These studies might involve varying the concentration of the acid, the pH of the solution, or the temperature, and observing the effect on the reaction rate.

Spectroscopic methods provide detailed information about the molecular structure and environment of the compound during a reaction. Infrared (IR) spectroscopy is a powerful tool for this purpose. The carboxylic acid group of this compound has a characteristic carbonyl (C=O) stretching vibration. The position of this peak in the IR spectrum is sensitive to its environment. For example, a shift in the C=O stretching frequency can indicate whether the carboxylic acid is in its protonated (-COOH) or deprotonated (-COO⁻) state, or if it is involved in hydrogen bonding. This is particularly useful in studying its role as a stabilizer, as the interaction with the polymer surface can be monitored through changes in the IR spectrum.

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique. Both ¹H and ¹³C NMR can be used to follow the course of a reaction involving this compound. Changes in the chemical shifts of the protons and carbons in the ethoxy and dodecyl chains can provide insights into how the molecule is oriented and interacting with other species in the reaction mixture. For example, in polymerization reactions, the disappearance of signals corresponding to a reactive group can be used to monitor the progress of the polymerization.

The table below outlines the application of different analytical methods in studying the reaction mechanisms of this compound.

Analytical MethodInformation GainedExample Application
Kinetic Studies Reaction rates, influence of reaction conditions (concentration, pH, temperature).Determining the rate of adsorption onto polystyrene latex particles.
Infrared (IR) Spectroscopy Changes in functional groups (e.g., protonation state of the carboxylic acid), hydrogen bonding.Monitoring the interaction of the carboxylic acid group with a polymer surface.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural changes, molecular orientation, reaction progress.Following the incorporation of the monomer into a polymer backbone during polymerization.

Interfacial Chemistry, Colloidal Science, and Supramolecular Assembly

Surface Activity and Critical Micelle Concentration (CMC) Investigations

The amphiphilic nature of [2-(dodecyloxy)ethoxy]acetic acid, with its distinct hydrophobic and hydrophilic regions, drives its tendency to adsorb at interfaces, thereby reducing surface or interfacial tension. A key parameter characterizing this behavior is the Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to aggregate spontaneously to form micelles. wikipedia.org This self-assembly is a critical phenomenon that dictates many of the surfactant's properties and applications. For this compound, the CMC is reported to be in the range of 0.1–0.5 mM in aqueous buffers, a testament to its efficiency as a surface-active agent.

Influence of Temperature, pH, and Electrolyte Concentration on CMC

The CMC of this compound is not a fixed value but is highly sensitive to the surrounding environmental conditions, including temperature, pH, and the presence of electrolytes.

Temperature: The effect of temperature on the CMC of surfactants, including alkyl ether carboxylates, is often non-linear. Typically, the CMC value decreases as the temperature rises, reaching a minimum at a specific temperature, and then begins to increase with further heating. semanticscholar.org This U-shaped behavior is a result of the interplay between two opposing effects: at lower temperatures, the increased kinetic energy of the surfactant molecules disrupts the structured water around the hydrophobic tails, favoring micellization and thus lowering the CMC. However, at higher temperatures, the dehydration of the hydrophilic ethoxy groups can hinder micelle formation, leading to an increase in the CMC. semanticscholar.org

pH: As a carboxylic acid derivative, the headgroup of this compound is ionizable, making its properties, particularly the CMC, highly dependent on the pH of the solution. At low pH values, the carboxylic acid group is protonated and thus neutral, behaving more like a nonionic surfactant. As the pH increases, the carboxylic acid group deprotonates to form a carboxylate anion, introducing electrostatic repulsion between the headgroups. This repulsion opposes micelle formation, generally leading to an increase in the CMC. rsc.org The pH-responsive nature of this surfactant allows for the tuning of its aggregation behavior by simple adjustments to the acidity or basicity of the medium. rsc.orgnih.gov

Electrolyte Concentration: The addition of electrolytes, such as sodium chloride (NaCl), to a solution of an ionic or pseudo-ionic surfactant like [2-(dodecyloxy)ethoxy)acetic acid typically leads to a decrease in the CMC. put.ac.irresearchgate.net The added salt ions can screen the electrostatic repulsion between the charged carboxylate headgroups in the micelles. This "salting-out" effect reduces the energy barrier for micellization, allowing it to occur at lower surfactant concentrations. researchgate.netresearchgate.net The magnitude of the CMC reduction depends on the type and concentration of the added electrolyte. put.ac.ir

Table 1: Expected Trends in the Critical Micelle Concentration (CMC) of this compound under Various Conditions

ParameterChangeExpected Effect on CMCRationale
Temperature IncreaseInitially decreases, then increasesInterplay of hydrophobic and hydrophilic group hydration semanticscholar.org
pH IncreaseIncreasesIncreased electrostatic repulsion between headgroups rsc.org
Electrolyte Conc. IncreaseDecreasesScreening of electrostatic repulsions put.ac.irresearchgate.net

Note: This table represents expected trends based on the behavior of similar surfactants, as specific experimental data for this compound is not extensively available.

Thermodynamic Parameters of Micellization

The process of micellization is governed by thermodynamic principles, and the key parameters—Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization—provide insight into the driving forces behind this self-assembly process.

The Gibbs free energy of micellization is typically negative, indicating that micelle formation is a spontaneous process. ijert.org It can be calculated from the CMC using the equation:

ΔG°mic ≈ RT ln(CMC)

where R is the gas constant and T is the absolute temperature. ualberta.ca

The enthalpy of micellization (ΔH°mic) reflects the heat change during the formation of micelles. It can be endothermic or exothermic depending on the surfactant and conditions. For many surfactants, ΔH°mic is small and can change sign with temperature. researchgate.net This enthalpy change is a result of various contributions, including the removal of the hydrophobic tail from water and changes in the interactions between headgroups.

The relationship between these parameters is given by the standard thermodynamic equation:

ΔG°mic = ΔH°mic - TΔS°mic

Table 2: General Thermodynamic Parameters of Micellization for Alkyl Ether Carboxylate Surfactants

Thermodynamic ParameterTypical Sign/ValueDriving Force Indicated
ΔG°mic (Gibbs Free Energy) NegativeSpontaneous process ijert.org
ΔH°mic (Enthalpy) Varies (often small)Can be enthalpy- or entropy-driven depending on conditions researchgate.net
ΔS°mic (Entropy) PositivePrimarily entropy-driven due to the hydrophobic effect ijert.org

Note: The values in this table are generalized for alkyl ether carboxylate surfactants and are not specific experimental data for this compound.

Adsorption Phenomena at Liquid-Air and Liquid-Solid Interfaces

The surface activity of this compound is not limited to self-assembly in the bulk solution but is fundamentally expressed through its adsorption at various interfaces.

Formation and Characterization of Monomolecular Films (Langmuir Trough Studies)

At the air-water interface, insoluble amphiphiles like this compound can form a monomolecular layer, known as a Langmuir film. wikipedia.org Using a Langmuir trough, the surface pressure-area (Π-A) isotherm can be measured, which provides valuable information about the packing and phase behavior of the molecules in the film. As the film is compressed, it can go through different phases, such as gas, liquid-expanded, liquid-condensed, and solid phases, until it collapses. The area per molecule at different surface pressures can be determined from these isotherms, giving insights into the molecular orientation at the interface. nih.gov For carboxylic acid-containing surfactants, the stability and properties of the Langmuir film are also influenced by the pH of the water subphase, which affects the ionization of the headgroup. nih.gov

Interactions with Varied Solid Substrates and Surface Wettability

The adsorption of this compound onto solid surfaces can significantly alter the surface properties, most notably its wettability. researchgate.net The nature of the interaction depends on both the surfactant and the substrate. On hydrophobic surfaces, the hydrophobic tails of the surfactant molecules may adsorb onto the surface, exposing the hydrophilic headgroups to the aqueous phase, thereby making the surface more hydrophilic (water-wet). Conversely, on hydrophilic surfaces, the interaction can be more complex, potentially involving the hydrophilic headgroups and leading to the formation of surfactant aggregates (admicelles or hemimicelles) on the surface. rsc.orgacs.org

The ability of this surfactant to modify surface wettability is crucial in applications such as detergency, mineral flotation, and enhanced oil recovery, where controlling the interaction between a liquid and a solid surface is paramount. researchgate.netinformahealthcare.com

Emulsification and Microemulsification Mechanisms

This compound is an effective emulsifying agent, capable of stabilizing dispersions of immiscible liquids, such as oil and water. By adsorbing at the oil-water interface, it forms a protective film that lowers the interfacial tension and prevents the coalescence of the dispersed droplets. The balance between its hydrophilic and hydrophobic moieties (Hydrophilic-Lipophilic Balance or HLB) is a key factor in its emulsifying efficiency and the type of emulsion it tends to form (oil-in-water or water-in-oil).

Under specific conditions, often with the aid of a co-surfactant, this compound can participate in the formation of microemulsions. These are thermodynamically stable, transparent, and isotropic dispersions of oil and water. google.com The formation of microemulsions involves a significant reduction of the interfacial tension to ultra-low values, allowing for the spontaneous formation of a nanostructured liquid phase. The ability to form microemulsions is highly desirable in applications such as drug delivery, chemical reactions, and tertiary oil recovery. google.com

Self-Assembly of this compound in Aqueous and Non-Aqueous Solvents

The amphiphilic structure of this compound drives its self-assembly into a variety of supramolecular structures in both aqueous and non-aqueous environments. This process is governed by the hydrophobic effect and the interactions between the hydrophilic head groups.

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles. wikipedia.orgdataphysics-instruments.comkruss-scientific.com This is a thermodynamically driven process that sequesters the hydrophobic tails from the aqueous environment, minimizing the free energy of the system. For the general class of polyoxyethylene alkyl ether carboxylic acids, the CMC is influenced by the alkyl chain length, the degree of ethoxylation, pH, and ionic strength. researchgate.net While a specific CMC value for this compound is not available, related non-ionic surfactants like pentaethylene glycol monododecyl ether have a CMC of 0.000065 mol/L. wikipedia.org Anionic surfactants with similar alkyl chain lengths, such as sodium dodecyl sulfate, have a CMC of 0.0083 mol/L. wikipedia.org The CMC of this compound is expected to be in this low millimolar range and to be pH-dependent due to the ionization of the carboxylic acid headgroup.

The aggregation number, which is the number of surfactant molecules in a single micelle, and the shape of the micelles (e.g., spherical, cylindrical) are also dependent on the molecular geometry of the surfactant and the solution conditions. The presence of the two ethylene (B1197577) oxide units in the headgroup of this compound increases the headgroup size and can influence the packing parameter, which in turn determines the preferred curvature of the aggregate interface.

Critical Micelle Concentration (CMC) of Related Surfactants
SurfactantTypeCMC (mol/L)Temperature (°C)Reference
Sodium Dodecyl SulfateAnionic0.008325 wikipedia.org
Pentaethylene Glycol Monododecyl EtherNon-ionic0.00006525 wikipedia.org
Decyltrimethylammonium BromideCationic0.06525 wikipedia.org

Under specific conditions, certain surfactants can self-assemble into vesicles, which are spherical structures enclosed by a lipid bilayer. These vesicles, and their more complex counterparts, liposomes, are valuable as model systems for biological membranes and for drug delivery applications. nih.govnih.govmdpi.com Research on the broader class of polyoxyethylene alkyl ether carboxylic acids has shown that AECs with a lauryl (C12) aliphatic chain and an average of 5 ethylene oxide units can form vesicles in a narrow pH range close to the pKa of the carboxylic acid. alfa-chemistry.com This suggests a strong possibility that this compound, with its C12 tail and carboxylic acid headgroup, could also form vesicles under appropriate pH conditions.

The formation of vesicles is often favored when the packing parameter of the surfactant is between 0.5 and 1, which corresponds to a truncated cone or cylindrical molecular shape. The protonation state of the carboxylic acid headgroup of this compound would be a critical factor in modulating its effective headgroup size and, consequently, its ability to form bilayers.

Physicochemical Interactions with Model Biological Interfaces

The interaction of surfactants with biological membranes is a crucial aspect of their application in personal care products and pharmaceuticals, as well as in understanding their potential biological effects. nih.govnih.gov Model biological interfaces, such as lipid monolayers and bilayers (liposomes), are employed to study these interactions at a biophysical level. mdpi.com

Surfactants can interact with lipid membranes in various ways, ranging from simple adsorption to the membrane surface to insertion into the lipid bilayer, which can lead to changes in membrane fluidity, permeability, and ultimately, membrane disruption or solubilization. researchgate.netnih.gov The nature and extent of these interactions depend on the molecular structures of both the surfactant and the lipid molecules. nih.gov

Electrostatic and Hydrophobic Interactions with Biomimetic Surfaces

A comprehensive understanding of the electrostatic and hydrophobic interactions of this compound with biomimetic surfaces is crucial for predicting its behavior in biological and technological systems. However, a detailed experimental investigation into this specific compound's interaction with model membranes, such as lipid monolayers or bilayers, is not extensively documented in peer-reviewed literature. Drawing on the known principles of physical chemistry and the behavior of analogous alkyl ether carboxylate surfactants, a theoretical framework for these interactions can be proposed.

The behavior of this compound at an interface is primarily dictated by the interplay between its constituent parts: the negatively chargeable carboxylic acid headgroup and the long, non-polar dodecyl hydrocarbon tail.

Electrostatic Interactions:

The terminal carboxylic acid group imparts pH-responsive behavior. The pKa of this acidic group is a critical parameter that governs the degree of ionization at a given pH.

At pH values below its pKa , the carboxylic acid will be predominantly in its protonated, neutral form (-COOH). In this state, electrostatic interactions with a biomimetic surface would be minimized, dominated instead by hydrogen bonding and hydrophobic forces. The absence of a net charge would facilitate closer packing of the surfactant molecules at the interface.

At pH values above its pKa , the carboxylic acid group will deprotonate to form a negatively charged carboxylate ion (-COO⁻). This introduces significant electrostatic interactions. When interacting with a zwitterionic or negatively charged biomimetic surface, electrostatic repulsion would occur. This repulsion can lead to an expansion of the interfacial film and a decrease in the packing density of the surfactant molecules. Conversely, on a positively charged surface, attractive electrostatic forces would dominate, leading to strong adsorption and potentially a more condensed monolayer.

Hydrophobic Interactions:

The C12 alkyl chain, or dodecyl group, is the primary driver of the hydrophobic interactions of the molecule. This non-polar tail has a strong tendency to be expelled from an aqueous environment and to associate with other non-polar moieties.

When introduced to a biomimetic surface, such as a lipid bilayer, the dodecyl tail will seek to insert itself into the hydrophobic core of the membrane. The length of the alkyl chain is a key determinant of the strength of this interaction and the extent of its penetration. A longer chain generally leads to stronger hydrophobic interactions and greater disruption of the lipid packing.

The hydrophobic effect is also the driving force for the self-assembly of this compound molecules at an air-water or oil-water interface, leading to the formation of monolayers. The dodecyl tails orient themselves away from the aqueous phase, while the hydrophilic headgroups remain in contact with the water.

Due to the lack of specific experimental data for this compound in the scientific literature, no data tables can be generated at this time.

Computational Chemistry and Theoretical Modeling

Molecular Dynamics Simulations of [2-(Dodecyloxy)ethoxy]acetic Acid in Condensed Phases

Molecular dynamics (MD) simulations are a cornerstone for studying surfactants, providing a dynamic view of molecular interactions over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle, revealing detailed information about structural arrangements and thermodynamic properties. riverpublishers.comacs.org For this compound, these simulations are particularly useful for understanding its behavior in aqueous solutions and at interfaces.

The self-assembly of surfactants like this compound into structures such as micelles and vesicles is a key determinant of their functionality. researchgate.net MD simulations can model the spontaneous aggregation of these molecules from a random distribution in a solvent. 166.62.7 The driving forces for this process, including hydrophobic interactions of the dodecyl tails and hydrophilic interactions of the ethoxy-acetic acid headgroups with water, are explicitly captured. rsc.org

The morphology of the resulting aggregates is dependent on factors like surfactant concentration and the pH of the solution, which affects the ionization state of the carboxylic acid headgroup. researchgate.netnih.gov At low pH, the headgroup is protonated and less hydrophilic, favoring the formation of bilayers or vesicles. scite.ai At higher pH (above the pKa), the deprotonated carboxylate group increases electrostatic repulsion between headgroups, which can lead to the formation of smaller, spherical micelles. researchgate.netrsc.org Simulations can predict these morphological transitions.

Table 1: Typical Parameters for MD Simulation of Surfactant Self-Assembly

Parameter Value/Description Purpose
Force Field COMPASS II, CHARMM, GROMOS Defines the potential energy function for interactions between atoms. acs.org
Water Model TIP3P, SPC/E Explicitly represents water molecules, crucial for solvating the surfactant.
System Size 100-500 surfactant molecules Large enough to observe aggregation phenomena within the simulation box.
Simulation Time 100 ns - 1 µs Sufficient time to allow for the diffusion and self-assembly of molecules. riverpublishers.com
Ensemble NPT (Isothermal-Isobaric) Maintains constant number of particles, pressure, and temperature, mimicking lab conditions.
Temperature 298 K - 323 K Represents typical application temperatures.
pH Condition Controlled by protonation state The carboxylic acid group is modeled as -COOH (low pH) or -COO⁻ (high pH) to study pH-responsiveness. researchgate.net

This table is interactive. Click on the headers to sort.

This compound functions by adsorbing at interfaces, such as the air-water or oil-water interface, thereby reducing surface tension. acs.orgnih.gov MD simulations can elucidate the dynamics of this process. Molecules are observed to diffuse to the interface and adopt an ordered orientation, with the hydrophobic dodecyl tail extending into the non-polar phase (air or oil) and the hydrophilic headgroup remaining in the aqueous phase. acs.org

These simulations can quantify key parameters like the rate of adsorption, the equilibrium surface coverage, and the tilt angle of the surfactant molecules at the interface. acs.org The presence of the ethoxy group between the alkyl chain and the carboxylic acid headgroup provides conformational flexibility, which influences the packing density and stability of the adsorbed monolayer. researchgate.net The pH of the aqueous phase significantly alters the interfacial behavior; the ionized form at high pH creates electrostatic repulsion that can affect packing and interfacial tension. acs.orgnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, stability, and reactivity of molecules. Methods like Density Functional Theory (DFT) provide high accuracy for properties such as molecular geometry, charge distribution, and reaction energetics. polimi.it

The flexibility of the dodecyl chain and the ethoxy linker in this compound results in a vast number of possible conformations. Quantum chemical calculations can be used to map the potential energy landscape and identify the most stable, low-energy conformers. This involves systematically rotating dihedral angles and calculating the energy of each resulting structure. The analysis typically reveals that extended, all-trans conformations of the alkyl chain are energetically favorable in a vacuum, but gauche conformations become important in the condensed phase due to packing constraints. The orientation of the ethoxy and carboxylate groups is critical for determining the headgroup's interaction with water and neighboring molecules.

Table 2: Predicted Dihedral Angles for a Low-Energy Conformer of this compound

Dihedral Angle Atoms Involved Predicted Value (degrees)
τ₁ C-C-C-C (in dodecyl chain) ~180° (anti/trans)
τ₂ C-O-C-C (ether linkage) ~180° (anti/trans)
τ₃ O-C-C-O (ethoxy group) ~60° (gauche)
τ₄ C-O-C-C (ether-acid link) ~180° (anti/trans)
τ₅ O-C-C=O (carboxylic acid) ~0° (syn-planar)

This table is interactive. Data is illustrative of typical low-energy conformers.

A key chemical "reaction" for this compound is its acid-base dissociation (deprotonation) in water. Quantum chemical methods, particularly when combined with simulation techniques like ab initio metadynamics, can elucidate the mechanism and calculate the free energy barrier for this process. osti.gov Such studies have shown that the deprotonation of carboxylic acids can be significantly different at an air-water interface compared to the bulk aqueous phase. osti.gov The lower water coordination and altered hydrogen-bonding network at the interface can change the stability of the transition state and the resulting ions, thereby affecting the surface pKa. acs.org For this surfactant, calculations would likely show how the hydrophobic tail anchors the molecule at the interface, influencing the solvation environment of the carboxylic acid group during its dissociation. osti.gov

Coarse-Grained Simulations for Mesoscale Aggregation Phenomena

While all-atom MD simulations provide high-resolution detail, they are computationally expensive and limited to relatively small systems and short timescales. riverpublishers.com Coarse-grained (CG) simulations overcome this limitation by grouping several atoms into a single interaction site or "bead." uchicago.edunih.gov This simplification reduces the number of particles in the system, allowing for the simulation of much larger-scale phenomena, such as the formation of complex micellar phases or the interaction of many vesicles over microseconds or longer. nih.govosti.gov

A CG model for this compound would typically represent the dodecyl chain with three or four hydrophobic beads, the ethoxy group with one or two hydrophilic beads, and the carboxylic acid with a separate hydrophilic (and potentially charged) bead. The interaction parameters between these beads are parameterized to reproduce properties from all-atom simulations or experimental data. uchicago.edu CG simulations are ideal for studying how aggregate morphology evolves with changing concentration and for modeling interactions with other molecules or surfaces, providing a bridge between molecular detail and macroscopic behavior. 166.62.7google.com

Compound Index

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) represents a sophisticated computational methodology employed to forecast the physicochemical characteristics of a chemical compound based on its molecular structure. This approach establishes a mathematical correlation between the molecular descriptors of a compound and its experimental properties. For a molecule such as this compound, which possesses a distinct amphiphilic nature with a long hydrophobic dodecyl chain and a hydrophilic ethoxyacetic acid head, QSPR models can provide valuable insights into its behavior in various systems.

The fundamental principle of QSPR lies in the hypothesis that the structure of a molecule, encoded in numerical descriptors, inherently determines its properties. These descriptors can be categorized into several types:

Topological descriptors: These describe the connectivity of atoms within the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule.

Constitutional descriptors: These include basic information such as molecular weight and atom counts.

By developing robust QSPR models, it becomes possible to predict a wide array of physicochemical attributes without the need for extensive and time-consuming experimental measurements.

While specific QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSPR have been widely applied to similar surfactants and carboxylic acids. Research in this area has demonstrated the capability of QSPR to predict key properties such as boiling point, acid dissociation constant (pKa), octanol-water partition coefficient (logP), and aqueous solubility.

For instance, group contribution methods, a subset of QSPR, have been successfully used to estimate the normal boiling points of organic compounds by summing the contributions of individual functional groups. ddbst.comresearchgate.net For this compound, the molecule would be broken down into its constituent groups (e.g., -CH3, -CH2-, -O-, -CH2COOH), and the sum of their contributions would yield a predicted boiling point.

Similarly, QSPR models for pKa often utilize quantum chemical descriptors that quantify the electronic effects of substituents on the acidity of the carboxylic acid group. researchgate.netlibretexts.orgresearchgate.net The electron-donating nature of the alkyl chain and the electron-withdrawing effect of the ether oxygen would both influence the pKa of the terminal carboxylic acid.

The prediction of logP, a measure of a compound's hydrophobicity, is another area where QSPR has proven effective. nih.gov For an amphiphilic molecule like this compound, the logP value is a critical parameter influencing its surfactant properties. QSPR models for logP typically incorporate descriptors related to molecular size, polarity, and hydrogen bonding capacity.

Aqueous solubility is a complex property that can also be modeled using QSPR. nih.govresearchgate.netresearchgate.netnih.gov These models often combine multiple descriptors, including those related to hydrophobicity (like logP) and intermolecular interactions, to predict the extent to which a compound will dissolve in water.

The following data tables illustrate the potential application of hypothetical QSPR models for predicting the physicochemical attributes of this compound. It is important to note that these values are illustrative and derived from general QSPR principles and models for similar compounds, as specific experimental or validated QSPR data for this exact molecule is limited.

Table 1: Predicted Physicochemical Properties of this compound using Hypothetical QSPR Models

Physicochemical AttributePredicted ValueQSPR Model TypeKey Influencing Descriptors
Normal Boiling Point~ 380-420 °CGroup ContributionNumber of carbon atoms, presence of ether and carboxylic acid groups.
pKa~ 3.5 - 4.5Linear Free-Energy RelationshipElectronic effects of the dodecyloxy and ethoxy groups.
LogP (Octanol-Water)~ 4.0 - 5.0Atom/Fragment ContributionHydrophobic contribution of the C12 alkyl chain, hydrophilic contribution of the ethoxyacetic acid head.
Aqueous Solubility (logS)~ -3.0 to -4.0 mol/LMultiple Linear RegressionLogP, Molecular Weight, Polar Surface Area.

Table 2: Example of a Generic QSPR Equation for pKa Prediction of Carboxylic Acids

QSPR EquationDescription of Terms
pKa = c₀ + c₁ * σ* + c₂ * Eₛc₀, c₁, c₂ are regression coefficients. σ* (Sigma-star) is the Taft polar substituent constant, quantifying the polar effect of the substituent group attached to the carboxylic acid. Eₛ is the Taft steric substituent constant, quantifying the steric effect of the substituent group.

Applications in Advanced Materials Science and Engineering

Role as a Templating Agent in the Synthesis of Nanostructured Materials

The amphiphilic nature of [2-(DODECYLOXY)ETHOXY]ACETIC ACID makes it an effective templating agent, also known as a structure-directing agent, in the synthesis of porous inorganic materials. By self-assembling into micelles or other ordered structures in solution, it can guide the formation of inorganic frameworks, leading to materials with well-defined pore sizes and arrangements.

Directed Synthesis of Mesoporous Silicas and Oxides

Mesoporous materials, characterized by pores with diameters between 2 and 50 nanometers, are of significant interest for applications in catalysis, separation, and drug delivery due to their high surface area and uniform pore structure. The synthesis of these materials often relies on the use of surfactants to create a template around which the inorganic precursors, such as silica (B1680970) or metal oxides, can assemble.

The general mechanism for the synthesis of mesoporous silica, for instance, involves the cooperative self-assembly of surfactant molecules and silica precursors. In a typical synthesis, a surfactant like this compound is dissolved in a solvent, where it forms micelles. When a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), is introduced, it hydrolyzes and condenses around the surfactant micelles. The organic template is then removed, typically through calcination or solvent extraction, leaving behind a porous silica structure. The size and shape of the resulting pores are dictated by the dimensions of the surfactant micelles. While specific studies detailing the use of this compound are not abundant, the principles of using anionic surfactants in the synthesis of mesoporous silicas are well-established. The carboxylic acid head group of this compound can interact with the inorganic precursors, influencing the condensation process and the final structure of the material.

Control over Nanoparticle Morphology and Size

The morphology and size of nanoparticles are critical determinants of their physical and chemical properties. Surfactants play a crucial role in controlling these parameters during nanoparticle synthesis by acting as capping agents that adsorb to the surface of the growing nanoparticles. This adsorption process can stabilize the nanoparticles, preventing their aggregation, and can also influence their growth rate in different crystallographic directions, thereby controlling their final shape.

This compound, with its combination of a long alkyl chain and a carboxylic acid head group, can effectively function as a capping agent. The dodecyl chain provides a steric barrier, preventing nanoparticles from coming into close contact and agglomerating. The carboxylic acid head group can bind to the surface of the nanoparticles, modulating their growth. The concentration of the surfactant and the reaction conditions can be tuned to achieve precise control over the size and shape of the nanoparticles. Although direct research on this compound for this specific application is limited, the general principles of using surfactants for nanoparticle morphology control are widely recognized.

Integration into Smart and Responsive Polymer Systems

"Smart" or "stimuli-responsive" polymers are materials that undergo significant changes in their physical or chemical properties in response to small changes in their external environment, such as pH, temperature, or light. The incorporation of functional molecules like this compound can impart these responsive behaviors to polymer systems.

Development of pH-Responsive Hydrogels and Polymer Brushes

The carboxylic acid group in this compound is ionizable, making it sensitive to changes in pH. frontiersin.org At low pH, the carboxylic acid is protonated and neutral, while at higher pH, it deprotonates to form a negatively charged carboxylate group. frontiersin.org This change in charge can be harnessed to create pH-responsive materials.

When incorporated into a hydrogel network, the ionization of the carboxylic acid groups at high pH leads to electrostatic repulsion between the polymer chains. nih.gov This repulsion causes the hydrogel to swell as it absorbs more water. nih.gov Conversely, at low pH, the protonation of the carboxyl groups reduces the electrostatic repulsion, causing the hydrogel to shrink. nih.gov This reversible swelling and shrinking behavior makes these hydrogels suitable for applications such as controlled drug delivery, where a change in pH can trigger the release of an encapsulated therapeutic agent. frontiersin.org

Similarly, when this compound is grafted onto a surface to form polymer brushes, the pH-dependent ionization of the carboxylic acid groups can alter the conformation of the polymer chains. At high pH, the electrostatic repulsion between the charged chains causes them to adopt an extended, brush-like conformation. At low pH, the chains collapse into a more compact state. This change in conformation can be used to control the surface properties of the material, such as its wettability and adhesion.

Surfactant-Polymer Complexation in Functional Materials

The interaction between surfactants and polymers in aqueous solutions can lead to the formation of complex structures with unique properties. These complexes are formed through a combination of electrostatic and hydrophobic interactions.

This compound, being a surfactant, can interact with various polymers. For instance, it can form complexes with non-ionic polymers through hydrogen bonding between its carboxylic acid group and the polymer's functional groups. With charged polymers (polyelectrolytes), the interaction can be driven by electrostatic forces. The hydrophobic dodecyl chains of the surfactant molecules can also associate with hydrophobic segments of the polymer, leading to the formation of micelle-like aggregates along the polymer chain.

This complexation behavior can be used to modify the properties of polymer solutions, such as their viscosity and stability. For example, the formation of surfactant-polymer complexes can significantly increase the viscosity of a solution, which is useful in applications like enhanced oil recovery and personal care products. The pH-responsiveness of this compound adds another layer of control, as the strength of the interaction with the polymer can be modulated by changing the pH.

Surface Modification and Coating Technologies for Enhanced Performance

The surface properties of a material are critical for its performance in many applications. Surface modification techniques are used to alter these properties to improve characteristics such as wettability, adhesion, biocompatibility, and corrosion resistance. This compound can be used as a surface-active agent to modify the surfaces of various materials.

Due to its amphiphilic nature, it can adsorb at solid-liquid or solid-air interfaces. The dodecyl chain provides a hydrophobic character, while the ethoxy and carboxylic acid groups impart hydrophilicity and functionality. This allows it to act as a coupling agent, improving the adhesion between a coating and a substrate. For example, it can be used to treat inorganic fillers to make them more compatible with a polymer matrix in a composite material.

Adhesion Promotion and Anti-Corrosion Coatings

The efficacy of this compound in coatings is primarily due to the strong interaction of its carboxylic acid functional group with metal and metal oxide surfaces. This interaction is fundamental to both adhesion promotion and corrosion inhibition.

Anti-Corrosion Coatings: Ether carboxylates are recognized for their multifunctional role in providing corrosion protection, particularly in formulations like metalworking fluids. colonialchem.comcolonialchem.com The mechanism of inhibition relies on the formation of a self-assembled, protective monolayer on the metal surface. The polar carboxylic acid head adsorbs onto the metal, while the nonpolar, hydrophobic dodecyl tail orients away from the surface. mdpi.comcnlubricantadditive.com This densely packed hydrophobic layer acts as a physical barrier, displacing water and preventing corrosive species like chloride ions from reaching the metal surface. researchgate.net This barrier effect slows down both the anodic and cathodic reactions that drive corrosion. researchgate.net Research on various long-chain carboxylic acids has demonstrated their effectiveness as corrosion inhibitors for multiple metals.

Table 1: Corrosion Inhibition Efficiency of Various Carboxylic Acids on Copper
Carboxylic AcidCarbon Chain LengthInhibition Efficiency (%)Reference
Hexanoic AcidC6~80% researchgate.net
Decanoic AcidC10>90% researchgate.net
Myristic AcidC14>95% researchgate.net
Stearic AcidC18>95% researchgate.net

The data indicates a clear trend where longer carbon chains provide better corrosion inhibition, suggesting that the C12 dodecyl chain of this compound would offer significant protection.

Engineering of Superhydrophobic or Superhydrophilic Surfaces

The wettability of a surface, characterized by its water contact angle (WCA), is governed by a combination of surface chemistry and topography. youtube.com this compound can be used to chemically modify surfaces to achieve extreme wetting behaviors such as superhydrophobicity (WCA >150°) or superhydrophilicity (WCA <5°). youtube.com

Engineering of Superhydrophobic Surfaces: The creation of a superhydrophobic surface requires two key features: nanoscale or microscale roughness and low surface energy. scispace.comlsu.edu While a substrate must be physically or chemically etched to create the necessary roughness, this compound can be used to impart the required low surface energy. researchgate.netresearchgate.net

The process involves the self-assembly of the molecules onto the roughened surface. The carboxylic acid group anchors the molecule to the substrate, while the long, hydrophobic dodecyl chain is oriented outwards. This creates a surface that is chemically similar to a wax, effectively repelling water. When a water droplet is placed on such a surface, it rests on the tips of the micro/nano-structures and trapped air pockets (the Cassie-Baxter state), minimizing contact with the solid and leading to a very high contact angle and easy roll-off. youtube.com Studies have successfully used long-chain carboxylic acids like stearic and myristic acid to create robust superhydrophobic surfaces on materials like aluminum and steel. researchgate.netnih.gov

Table 2: Water Contact Angles (WCA) Achieved with Carboxylic Acid Modification
SubstrateModifying AcidResulting WCAReference
Aluminum Alloy (roughened)Stearic Acid161° ± 2° nih.gov
Anodized AluminumStearic Acidup to 167° researchgate.net
CopperMyristic Acid>150° researchgate.net

Engineering of Superhydrophilic Surfaces: While the long dodecyl chain favors hydrophobicity, the hydrophilic head of this compound allows for tunable wettability. The carboxylic acid group's response to pH can be exploited; at high pH, the group deprotonates to the highly polar carboxylate anion (COO-), increasing surface hydrophilicity. mdpi.com Modifying surfaces with short-chain carboxylic acids has been shown to render them hydrophilic. nih.gov To create a superhydrophilic surface using a molecule like this compound, one would typically leverage its hydrophilic components—the ethoxy and carboxylate groups—while minimizing the effect of the hydrophobic tail, potentially through specialized surface arrangements or by using shorter-chain analogues. Such surfaces cause water droplets to spread out completely, forming a thin film, a property useful for anti-fogging applications. youtube.com

Utilization in Microfluidic and Droplet-Based Systems for Controlled Synthesis

Microfluidic devices, which manipulate tiny volumes of fluids in channels with micrometer dimensions, are powerful tools for controlled chemical synthesis. Droplet-based microfluidics, where immiscible fluids are used to generate thousands of uniform picoliter- to nanoliter-sized droplets, is particularly advantageous. These droplets can serve as isolated microreactors, enabling high-throughput experiments with minimal reagent consumption. beilstein-institut.derug.nl

The formation and stability of these droplets are critically dependent on the use of surfactants. researchgate.netbohrium.com this compound, with its defined amphiphilic structure, is well-suited for this role. When introduced into a two-phase system (e.g., oil and water), the surfactant molecules rapidly adsorb to the oil-water interface. The hydrophobic dodecyl tail resides in the oil phase, while the hydrophilic ethoxy-carboxylate head extends into the aqueous phase. This interfacial layer lowers the surface tension, facilitating the breakup of the fluid stream into droplets, and provides a repulsive barrier that prevents the droplets from coalescing. researchgate.net

The crypto-anionic nature of ether carboxylates offers stability across a range of conditions. researchgate.net The ability to stabilize emulsions is crucial for using droplets as microreactors for controlled synthesis, such as the formation of nanoparticles or for carrying out sensitive biological assays. nih.govresearchgate.net The specific structure of the surfactant can be tuned to control the properties of the interface, influencing transport across the droplet boundary and the kinetics of reactions within. Research into acidic surfactants has shown that their adsorption dynamics at the droplet interface can be precisely studied using microfluidic setups, highlighting the control these systems offer. uni-goettingen.de

Advanced Analytical Methodologies for Research Purity and Quantification

Development of Quantitative Analytical Methods for Complex Matrices

Quantifying [2-(dodecyloxy)ethoxy]acetic acid, particularly in complex research samples such as biological or environmental matrices, necessitates the development of robust and sensitive analytical methods. The choice of method often depends on the concentration of the analyte, the complexity of the matrix, and the required level of precision and accuracy.

While modern chromatographic techniques are often preferred for their specificity, classical methods like titration and spectrophotometry can serve as valuable tools for quantification, especially for bulk material analysis or in the absence of more sophisticated instrumentation.

Potentiometric Titration: As a carboxylic acid, this compound can be quantified by acid-base titration. Potentiometric titration, which involves monitoring the change in pH as a titrant (e.g., a standardized solution of sodium hydroxide) is added, is a well-established method for determining the concentration of acidic substances. columbia.edu The equivalence point, where the acid has been completely neutralized by the base, can be determined from the inflection point of the titration curve (pH vs. volume of titrant). This method is particularly useful for assessing the purity of the synthesized acid and for determining its concentration in simpler formulations.

Spectrophotometric Techniques: Direct UV-Vis spectrophotometry for quantifying this compound is challenging due to the lack of a strong chromophore in its structure that absorbs in the 200-800 nm range. However, it can be used indirectly. For instance, derivatization reactions that introduce a chromophoric group onto the molecule can enable spectrophotometric quantification. More commonly, UV detection is coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) for quantification at low wavelengths (e.g., 210 nm), where the carboxylic acid group exhibits some absorbance.

Chromatographic methods are the cornerstone for the selective and sensitive quantification of this compound in complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection is a frequently used method for the purity analysis and quantification of this compound. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the dodecyl chain of the analyte and the stationary phase. Quantification is typically achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve.

Below is an interactive table summarizing a typical HPLC method for quantification.

ParameterConditionRationale
Column C18The nonpolar C18 stationary phase provides good retention and separation for the hydrophobic dodecyl chain of the molecule.
Mobile Phase Acetonitrile (B52724)/Water (e.g., 70:30 v/v)This polar mobile phase allows for the elution of the compound. The ratio can be optimized to achieve the desired retention time and peak shape.
Detection UV at 210 nmThe carboxylic acid functional group exhibits absorbance at low UV wavelengths, allowing for detection and quantification.
Quantification External Standard CalibrationA calibration curve is constructed by analyzing a series of standards with known concentrations to ensure accurate quantification of the sample. epa.gov

Trace Impurity Profiling and Identification of Synthetic Byproducts

The synthesis of this compound can result in various impurities that may affect its physicochemical properties and biological activity. The primary synthesis route involves the ethoxylation of dodecanol (B89629) followed by carboxymethylation with chloroacetic acid. Potential impurities can include:

Unreacted starting materials (Dodecanol, Chloroacetic Acid)

The intermediate product (2-(Dodecyloxy)ethanol)

Products of side reactions (e.g., oxidation products like aldehydes)

Polydisperse ethoxylates (compounds with varying numbers of ethoxy groups)

Advanced analytical techniques are essential for the detection and identification of these trace-level impurities. Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose, providing both separation and structural identification of the byproducts.

Methodologies for Degradation Product Analysis and Stability Assessment in Research Contexts

Understanding the stability of this compound is crucial for its storage and use in various formulations. Degradation can be initiated by factors such as pH, temperature, and light. A primary degradation pathway for this compound is hydrolysis, where the ether linkages can break, or the entire molecule can hydrolyze back to its precursors. smolecule.com

Forced degradation studies are often performed to identify potential degradation products and pathways. These studies involve subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidation) and then analyzing the resulting mixture. HPLC and LC-MS are the primary techniques used to separate and identify the degradation products. For instance, LC-MS can detect the formation of dodecanol, ethylene (B1197577) glycol, and acetic acid under hydrolytic stress. smolecule.com Stability studies on similar long-chain alcohol ethoxylates have shown that they can undergo significant degradation over time. epa.gov

Advanced hyphenated techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Characterization

For a complete and unambiguous characterization of this compound, advanced hyphenated techniques are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers exceptional sensitivity and selectivity for analyzing this compound and related compounds, even in highly complex matrices. epa.gov Electrospray ionization (ESI) is a common ionization source used for such molecules. In negative ion mode (ESI-), the molecule readily loses a proton to form the [M-H]⁻ ion, which for this compound appears at an m/z of 287.4.

Tandem mass spectrometry (MS/MS) provides further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. The use of Scheduled Multiple Reaction Monitoring (sMRM) allows for the simultaneous and highly sensitive quantification of numerous related ethoxylates and their metabolites in a single, rapid analysis. epa.gov However, a challenge in analyzing alcohol ethoxylates is that the response in the mass spectrometer can vary significantly depending on the length of the ethoxy chain, which must be accounted for during quantification. epa.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS is highly effective for identifying more volatile synthetic byproducts and degradation products, such as the starting material dodecanol or smaller organic acids. usa-journals.comhmdb.ca Derivatization is often employed to increase the volatility and thermal stability of polar analytes like carboxylic acids, allowing for their successful analysis by GC-MS. The mass spectrometer provides detailed fragmentation patterns that act as a "fingerprint" for specific compounds, enabling their identification by comparison to spectral libraries. usa-journals.com

The table below summarizes the application of these advanced techniques.

TechniqueIonization ModeApplication for this compoundKey Findings/Capabilities
LC-MS/MS ESI (-)Structural confirmation, quantification in complex matrices, analysis of ethoxymer distribution, degradation product analysis.Confirms molecular weight via [M-H]⁻ ion at m/z 287.4. Allows for sensitive detection down to picogram levels. epa.gov Can separate and quantify compounds with different ethoxy chain lengths. nih.gov
GC-MS EI (+)Identification of volatile impurities (e.g., dodecanol) and byproducts from synthesis. Analysis of smaller degradation products.Provides unique fragmentation patterns for unambiguous identification of volatile organic compounds. usa-journals.comresearchgate.net Useful for assessing the purity of starting materials.

Future Research Directions and Uncharted Territories

Exploration of [2-(Dodecyloxy)ethoxy]acetic Acid in Novel Soft Matter Systems

The unique amphiphilic nature of this compound, characterized by a hydrophobic dodecyl chain and a hydrophilic ethoxy-acetic acid headgroup, makes it an intriguing candidate for the development of novel soft matter systems. While its surfactant properties are known, future investigations could focus on its potential to form a variety of self-assembled structures beyond simple micelles, such as liquid crystals, vesicles, and complex fluid phases.

Research into the liquid crystalline behavior of molecules with similar structures has shown promise in enhancing the performance of modern displays. nbinno.com For instance, related organic acids are pivotal in creating the thermal stability and optical characteristics required for high-definition screens. nbinno.com Future studies could systematically explore how the molecular geometry of this compound influences the formation of nematic or smectic liquid crystal phases, potentially leading to new electro-optical materials.

Furthermore, its role as a dispersant in colloidal systems could be expanded. Investigations into its effectiveness in stabilizing different types of nanoparticles or creating structured emulsions could open up applications in areas like advanced coatings, inks, and functional fluids. The table below outlines potential areas of exploration in soft matter.

Soft Matter SystemPotential Research Focus
Liquid CrystalsInvestigation of mesophase formation and electro-optical properties.
Vesicles/LiposomesFormation, stability, and potential as delivery vehicles in non-biological systems.
Complex FluidsRheological behavior in multi-component systems and response to external stimuli.
MicroemulsionsPhase behavior with various oils and co-surfactants for new formulations.

Design and Synthesis of Bioconjugates for Non-Biological Research Applications

The functional groups present in this compound—the carboxylic acid and the ether linkages—provide versatile handles for chemical modification and conjugation. smolecule.com While the term "bioconjugate" often implies a biological target, in this context, it refers to the covalent linking of this amphiphile to other molecules to create novel functional materials for non-biological research.

Future research could focus on synthesizing conjugates where this compound acts as a surface-modifying agent for nanomaterials. For example, attaching it to the surface of quantum dots or metallic nanoparticles could enhance their dispersibility in various solvents and create a functional surface for further chemical interactions. The carboxylic acid group can be activated to form amide or ester bonds with a wide range of molecules, including polymers, dyes, or catalysts.

The design of these conjugates could be tailored for specific applications in materials science. For instance, conjugating it to a photochromic molecule could lead to light-responsive surfactants. Similarly, linking it to catalytic moieties could create self-assembled nanoreactors that operate at interfaces.

Deeper Mechanistic Understanding of Complex Interfacial Phenomena

While it is established that this compound reduces surface tension, a deeper, more quantitative understanding of its behavior at various interfaces is a key area for future research. Its mechanism of action involves the hydrophobic tail interacting with non-polar phases and the hydrophilic head with polar phases, but the dynamics and thermodynamics of these interactions are complex and warrant further study.

Advanced analytical techniques could be employed to probe its adsorption kinetics at air-water and oil-water interfaces. Neutron reflectometry, for example, could provide detailed information about the structure and thickness of the adsorbed layer. The influence of environmental factors such as pH, ionic strength, and temperature on its aggregation behavior and interfacial properties remains a rich area for investigation.

Moreover, its interactions within mixed surfactant systems are of significant interest. Understanding how it co-assembles with other surfactants (cationic, anionic, or non-ionic) could lead to the rational design of formulations with synergistic properties, offering enhanced stability or performance for industrial and research applications.

Investigation of its Role in Bio-inspired Materials and Self-Healing Systems

Drawing inspiration from biological systems that exhibit remarkable self-repair and adaptive capabilities is a burgeoning field in materials science. researchgate.netillinois.edu The self-assembly properties of this compound make it a promising component for the design of such bio-inspired materials. researchgate.netillinois.edu Although not yet documented in this specific role, its fundamental properties suggest several avenues for exploration.

One potential application is in self-healing materials based on microencapsulation. illinois.edu In these systems, a healing agent is encapsulated and released upon damage. illinois.edu The amphiphilic nature of [2-(dodecyloxy)ethoxy)acetic acid could be utilized to stabilize these capsules or to act as a "sealant" that migrates to a crack interface to initiate the healing process. Biological healing often involves the controlled assembly and disassembly of structures at a wound site, a principle that could be mimicked using stimuli-responsive materials containing this compound. beilstein-journals.orgnih.gov

Furthermore, its ability to modify surfaces could be used to create bio-inspired textures that mimic the superhydrophobic properties of a lotus (B1177795) leaf, for example. researchgate.net By creating self-assembled monolayers on various substrates, researchers could control surface properties like wettability and adhesion, leading to materials with self-cleaning or low-friction characteristics. researchgate.net The table below outlines some prevalent mechanisms in nature that could inspire future research with this compound. beilstein-journals.org

Natural Healing MechanismPotential Application of this compound
ClottingUse as a surfactant to stabilize healing agent emulsions that activate on damage.
Cellular ResponseDevelopment of stimuli-responsive vesicles that release contents under specific triggers.
Protective SurfacesFormation of self-assembled monolayers to create water-repellent or low-adhesion surfaces.
Vascular NetworksIntegration into microchannel-based self-healing systems to control fluid flow at interfaces.

Sustainable Production and End-of-Life Considerations in a Circular Economy Framework

The transition to a circular economy, which emphasizes waste minimization and resource efficiency, necessitates a re-evaluation of how chemicals are produced and managed throughout their lifecycle. researchgate.netrsc.org For this compound, future research should prioritize the development of more sustainable synthesis routes and a clear understanding of its environmental fate.

The conventional synthesis of this compound involves starting materials like dodecanol (B89629) and ethylene (B1197577) oxide. smolecule.com Future research could explore the use of bio-based feedstocks for these precursors. Dodecanol can be derived from renewable plant oils, and bio-ethylene can be produced from bio-ethanol, offering a pathway to reduce the carbon footprint of the synthesis process. Green chemistry principles could be applied to optimize the reaction conditions, minimizing energy consumption and waste generation.

Q & A

Q. What are the standard synthetic routes for [2-(dodecyloxy)ethoxy]acetic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves two steps:

Ethoxylation of dodecanol : Reacting dodecanol with ethylene oxide under alkaline conditions to form the ethoxylated intermediate.

Carboxymethylation : Reacting the intermediate with chloroacetic acid in the presence of a base (e.g., NaOH) to introduce the acetic acid moiety.

Q. Optimization Strategies :

  • Molar Ratios : A 1:1.2 molar ratio of ethoxylated dodecanol to chloroacetic acid improves conversion efficiency.
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction kinetics.
  • Temperature : Maintaining 70–80°C during carboxymethylation minimizes side reactions.
    Yield improvements (up to 85%) are achievable via controlled pH (9–10) and inert atmosphere to prevent oxidation .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound in laboratory settings?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use C18 columns with UV detection (λ = 210 nm) and acetonitrile/water (70:30) mobile phase. Purity thresholds ≥98% are achievable .
    • Karl Fischer Titration : Determines residual moisture (<0.5% for pharmaceutical-grade applications) .
  • Structural Confirmation :
    • NMR Spectroscopy : 1^1H NMR peaks at δ 1.25 ppm (dodecyl chain -CH2_2-), δ 3.5–3.7 ppm (ethoxy groups), and δ 4.1 ppm (acetic acid -CH2_2-) .
    • Mass Spectrometry (MS) : ESI-MS in negative mode confirms molecular ion [M-H]^- at m/z 287.4 (C16_{16}H31_{31}O4_4^-) .

Advanced Research Questions

Q. How does the amphiphilic structure of this compound influence its efficacy as a surfactant in lipid bilayer studies?

Methodological Answer: The compound’s hydrophobic dodecyl chain and hydrophilic ethoxyacetic acid group enable:

  • Micelle Formation : Critical micelle concentration (CMC) can be determined via tensiometry (e.g., Du Noüy ring method). Reported CMC values range 0.1–0.5 mM in aqueous buffers .
  • Membrane Disruption : Fluorescence anisotropy using DPH probes quantifies lipid bilayer fluidity changes.
  • Emulsification Studies : Phase diagrams (water/oil/surfactant) optimize emulsifier ratios for drug delivery systems .

Q. What mechanisms underlie the role of this compound in enhancing drug permeability in transdermal delivery systems?

Methodological Answer:

  • Stratum Corneum Interaction : The surfactant disrupts lipid packing, assessed via FTIR spectroscopy (shift in C-H stretching frequencies of ceramides).
  • Permeability Testing : Franz diffusion cells with ex vivo skin models quantify flux enhancement (e.g., 2–3× increase for hydrophobic drugs like lidocaine).
  • Mechanistic Probes : Confocal microscopy with fluorescent tracers (e.g., Nile Red) visualizes intercellular pathway modulation .

Q. How can researchers resolve contradictory findings regarding the toxicological impact of alkoxyacetic acid derivatives in metabolic studies?

Methodological Answer: Contradictions often arise from:

  • Exposure Variability : Dose-response studies (e.g., 50–500 mg/kg in rodent models) clarify threshold effects.
  • Metabolic Pathways : Isotopic labeling (14^{14}C- or 13^{13}C-tracers) tracks metabolite formation (e.g., urinary 2-ethoxyethoxy acetic acid in rats).
  • Analytical Consistency : Cross-validate LC-MS/MS and GC-MS data to rule out artifact peaks. For example, conflicting reports on nephrotoxicity may stem from impurities in early synthesis batches .

Q. What experimental strategies are effective for studying the compound’s role in autophagy induction for cancer therapeutics?

Methodological Answer:

  • Biomarker Assays : Western blotting for LC3B-II upregulation and p62/SQSTM1 degradation in HeLa or MCF-7 cells.
  • MDM2-p53 Axis : Co-immunoprecipitation assays quantify MDM2 ubiquitination changes.
  • High-Content Screening : Automated microscopy (e.g., IncuCyte) tracks autophagosome formation in real time. Dose-dependent effects (IC50_{50} ~10–20 µM) are observed in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(DODECYLOXY)ETHOXY]ACETIC ACID
Reactant of Route 2
Reactant of Route 2
[2-(DODECYLOXY)ETHOXY]ACETIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.